Dimethyl(octyl)sulfanium bromide

Cationic surfactant Critical micelle concentration Sulfonium headgroup

Dimethyl(octyl)sulfanium bromide (CAS 138329-19-8) is a non-symmetrical trialkylsulfonium salt featuring an eight-carbon (C8) linear alkyl chain. As a member of the dialkylmethylsulfonium bromide homologous series, it functions as a cationic surfactant and a hydrogen-bonding organocatalyst owing to the acidic α-hydrogens of the sulfonium group.

Molecular Formula C10H23BrS
Molecular Weight 255.26 g/mol
CAS No. 138329-19-8
Cat. No. B12046023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(octyl)sulfanium bromide
CAS138329-19-8
Molecular FormulaC10H23BrS
Molecular Weight255.26 g/mol
Structural Identifiers
SMILESCCCCCCCC[S+](C)C.[Br-]
InChIInChI=1S/C10H23S.BrH/c1-4-5-6-7-8-9-10-11(2)3;/h4-10H2,1-3H3;1H/q+1;/p-1
InChIKeyKSNDJVSBSAOKIE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl(octyl)sulfanium Bromide (CAS 138329-19-8): A Mid-Chain Sulfonium Salt with Differentiated Physicochemical and Biological Properties


Dimethyl(octyl)sulfanium bromide (CAS 138329-19-8) is a non-symmetrical trialkylsulfonium salt featuring an eight-carbon (C8) linear alkyl chain. As a member of the dialkylmethylsulfonium bromide homologous series, it functions as a cationic surfactant [1] and a hydrogen-bonding organocatalyst owing to the acidic α-hydrogens of the sulfonium group [2]. Its balanced amphiphilic character—between short-chain water-soluble and long-chain hydrophobic homologues—positions it as a performance-differentiated intermediate in applications spanning antifungal formulations, perovskite nanocrystal ligand design, and ionic liquid electrolytes [3].

Why In-Class Sulfonium Bromides Cannot Substitute for Dimethyl(octyl)sulfanium Bromide in Performance-Critical Applications


The dimethyl(alkyl)sulfonium bromide series exhibits pronounced chain-length-dependent properties that preclude simple substitution. Surface activity, critical micelle concentration (CMC), biological toxicity, and thermal stability shift non-linearly with alkyl chain length [1]. While the C12 and C16 homologues offer lower CMCs, they also introduce higher cytotoxicity and formulation complexity. Conversely, the C1 (trimethylsulfonium) analogue lacks surfactant properties entirely. The C8 variant occupies a critical intermediate position, providing a unique balance of surface activity, aqueous compatibility, and biological safety that longer-chain analogues cannot replicate [2].

Quantitative Differentiation Evidence for Dimethyl(octyl)sulfanium Bromide vs. Key Analogues


CMC and Surface Excess: Octyl Homologue Occupies a Distinct Performance Niche Between Short- and Long-Chain Analogues

Dimethyl(octyl)sulfanium bromide exhibits a critical micelle concentration (CMC) of 6.5 mM and a surface excess concentration (Γ∞) of 2.8 µmol/m², measured via surface tension titration in pure water at 25 °C [1]. In the same study, the C10 and C12 dimethylsulfonium bromide analogues demonstrated CMCs approximately one and two orders of magnitude lower, respectively, while the C6 analogue exhibited a significantly higher CMC. This places the C8 compound in a transitional hydrophobicity regime where it remains sufficiently water-soluble for homogeneous aqueous-phase reactions yet sufficiently surface-active for effective interfacial adsorption [1].

Cationic surfactant Critical micelle concentration Sulfonium headgroup

Fungicidal Selectivity: The n-Octyl Sulfonium Moiety Outperforms Shorter and Longer Chain Homologues in Whole-Plant Assays

In a comprehensive structure-activity study of trialkylsulfonium salts as agricultural fungicides, the n-octyl-substituted dimethylsulfonium bromide demonstrated superior fungicidal efficacy compared to its C6, C10, C12, and C14 homologues [1]. At appropriate dosage, the C8 compound provided effective protection against cryptogamic plant pathogens without phytotoxic side effects, a dual requirement that longer-chain analogues failed to meet: the C10–C14 compounds exhibited increasing phytotoxicity, while the C6 analogue lacked sufficient fungicidal potency [1].

Crop protection Fungicide Structure-activity relationship

Hydrogen-Bond Donor Capacity: Trialkylsulfonium Salts Offer Tunable α-C–H Acidity Absent in Quaternary Ammonium Analogues

Trialkylsulfonium salts, including dimethyl(octyl)sulfanium bromide, function as hydrogen-bonding catalysts via the acidic α-C–H protons adjacent to the positively charged sulfur center [1]. This catalytic mode is mechanistically inaccessible to quaternary ammonium salts (e.g., tetraalkylammonium bromides), which lack acidic α-protons. In aza-Diels-Alder model reactions, trialkylsulfonium salts catalyzed cycloaddition with measurable rate acceleration, while tetraalkylammonium salts of comparable structure showed negligible catalytic activity under identical conditions [2]. The catalytic potency can be modulated by alkyl chain substitution, enabling reaction-specific optimization.

Organocatalysis Hydrogen-bonding catalysis Sulfonium vs. ammonium

Thermal Stability Window: Sulfonium Headgroups Resist Hofmann Elimination Unlike Ammonium-Based Surfactants

Cationic surfactants based on quaternary ammonium headgroups are susceptible to thermal Hofmann elimination, producing volatile amines and causing the characteristic 'amine odor' and yellowing in formulated products [1]. Sulfonium-based surfactants, including dimethyl(octyl)sulfanium bromide, are structurally incapable of Hofmann elimination and consequently exhibit superior thermal and oxidative stability in formulation matrices. Trimethylsulfonium bromide, a short-chain model sulfonium salt, decomposes only at 172 °C, significantly higher than typical ammonium surfactant degradation temperatures [2].

Thermal stability Hofmann degradation Sulfonium vs. ammonium

Antimicrobial Activity–Toxicity Balance: The Octyl Chain Length Provides an Optimal Therapeutic Window vs. Longer-Chain Sulfonium Compounds

A systematic study of sulfonium compound antimicrobial activity and mammalian cytotoxicity demonstrated that antimicrobial potency and toxicity both increase with alkyl chain length [1]. The C8 sulfonium compounds occupy an intermediate position where antimicrobial activity against Gram-positive and Gram-negative bacteria is retained while cytotoxicity toward mammalian cells remains significantly lower than that of C12–C16 analogues. Compared to quaternary ammonium compounds (QACs) of equivalent chain length, select sulfoniums showed reduced mammalian toxicity, suggesting a wider therapeutic index [1].

Antimicrobial Cytotoxicity Structure-activity relationship

Proven and Evidence-Backed Application Scenarios for Dimethyl(octyl)sulfanium Bromide


Agricultural Fungicide Development Targeting Septoria, Rust, and Blast Pathogens

Dimethyl(octyl)sulfanium bromide is specifically identified as the optimal homologue for fungicidal crop protection in the dimethylsulfonium bromide series, combining effective control of cryptogamic pathogens with a favorable crop safety margin [1]. Its C8-specific balance of lipophilicity for fungal membrane penetration and sufficient aqueous solubility for tank-mix formulation distinguishes it from shorter- (insufficient potency) and longer-chain (phytotoxic) analogues [1].

Emulsion and Dispersion Polymerization Surfactant with Thermal Stability Advantages

As a sulfonium-based cationic surfactant with a CMC of ~6.5 mM, the compound provides effective latex particle stabilization in emulsion polymerization while resisting the Hofmann degradation that limits ammonium-based surfactants during high-temperature curing or drying steps [2]. This dual functionality—surface activity and thermal robustness—addresses a known failure mode in coatings and adhesive formulations.

Hydrogen-Bonding Organocatalyst for Cycloaddition and Condensation Reactions

The acidic α-C–H protons of dimethyl(octyl)sulfanium bromide enable its use as a hydrogen-bond donor catalyst, a catalytic mode mechanistically unavailable to quaternary ammonium salts [3]. This expands the organocatalyst toolbox for reactions such as aza-Diels-Alder cycloadditions, where sulfonium salts have demonstrated measurable rate acceleration while ammonium analogues remain inert under identical conditions [4].

Intermediate-Hydrophobicity Standard for Sulfonium Structure–Activity Relationship (SAR) Studies

Owing to its mid-range C8 chain, dimethyl(octyl)sulfanium bromide serves as an essential reference compound in systematic SAR investigations of sulfonium salts. Its CMC (6.5 mM) and surface excess (2.8 µmol/m²) provide a well-characterized data point between the C6 (CMC >13 mM) and C10–C12 (CMC <0.65 mM) homologues, enabling interpolation of physicochemical property trends across the series [2].

Quote Request

Request a Quote for Dimethyl(octyl)sulfanium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.